Methyl 3-bromo-5-chloro-2-methylbenzoate
Description
Methyl 3-bromo-5-chloro-2-methylbenzoate (CAS No. 1403597-45-4) is a substituted benzoate ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . The compound features a benzene ring substituted with bromine at position 3, chlorine at position 5, and a methyl group at position 2, with a methyl ester functional group at position 1. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials.
Key properties include:
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAJBPFUZTWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403597-45-4 | |
| Record name | Methyl 3-Bromo-5-chloro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of Halogenated Benzoic Acids
The foundational method involves esterifying a halogenated benzoic acid derivative, such as 3-bromo-5-chloro-2-methylbenzoic acid, with methanol under acidic catalysis. This process typically employs sulfuric acid as a catalyst and reflux conditions to drive the esterification to completion.
$$
\text{Halogenated benzoic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4, \text{Reflux}} \text{Methyl ester}
$$
- Acid catalyst: Sulfuric acid
- Temperature: Reflux (~65°C)
- Duration: Several hours to ensure complete conversion
- Purification: Distillation or recrystallization
- High yield and purity
- Well-understood mechanism
- Suitable for large-scale industrial synthesis
Halogenation of Methyl-Substituted Benzene Derivatives
Directed Electrophilic Halogenation:
Sequential Synthesis Pathway
Based on the literature, an efficient synthetic route involves:
- Step 1: Starting with methyl 2-methylbenzoate, perform selective bromination at the 3-position using Br₂/FeBr₃.
- Step 2: Conduct chlorination at the 5-position with Cl₂ under low temperature conditions.
- Step 3: Esterification of the halogenated benzoic acid with methanol in the presence of sulfuric acid yields methyl 3-bromo-5-chloro-2-methylbenzoate.
Methyl 2-methylbenzoate
|(bromination, FeBr₃)
Methyl 3-bromo-2-methylbenzoate
|(chlorination, Cl₂, low temp)
this compound
Reaction Conditions Summary:
| Step | Reagents & Catalysts | Temperature | Duration | Notes |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Reflux | Several hours | Regioselectivity control |
| Chlorination | Cl₂, low temp (0–5°C) | 1–2 hours | Precise control to prevent over-halogenation | |
| Esterification | Methanol, H₂SO₄ | Reflux | 4–6 hours | Purification by distillation |
Industrial Scale-Up Considerations
- Continuous flow reactors are employed to improve control over reaction parameters, enhance safety, and increase throughput.
- Use of excess halogenating agents ensures complete substitution, followed by purification to remove residual halogens.
- Catalysts such as FeBr₃ and FeCl₃ are recovered and recycled to reduce costs.
Environmental and Safety Notes:
- Halogenation reactions produce corrosive and toxic byproducts; proper containment and waste treatment are essential.
- Temperature control during chlorination is critical to avoid polyhalogenation and side reactions.
Summary Data Table
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Esterification | Halogenated benzoic acid | Methanol, H₂SO₄ | Reflux, 4–6 hours | >90% | Standard esterification |
| Halogenation | Methyl benzoate derivatives | Br₂/FeBr₃, Cl₂/NCS | Room temp to 0°C | Variable | Regioselective halogenation |
| Sequential Synthesis | Methyl 2-methylbenzoate | Halogenation reagents | Controlled temperature | 60–70% | Industrial feasibility |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Lithium aluminum hydride (LiAlH4): A reducing agent for ester reduction.
Potassium permanganate (KMnO4): An oxidizing agent for methyl group oxidation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: The reduction of the ester group yields the corresponding alcohol.
Oxidation Products: The oxidation of the methyl group results in the formation of a carboxylic acid derivative.
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-5-chloro-2-methylbenzoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for various nucleophilic substitutions, making it a valuable building block in organic chemistry.
Medicinal Chemistry
The compound has been explored for its potential use in synthesizing pharmaceutical agents. Research indicates that derivatives of this compound exhibit biological activity, particularly in the development of flavonoids. These flavonoids have shown significant effects on pathogenic and probiotic bacteria, indicating their potential as antimicrobial agents.
Studies have demonstrated that flavonoids synthesized from this compound possess superior inhibitory effects against pathogenic bacteria compared to other classes of flavonoids such as chalcones and flavanones. For instance, 6-chloro-8-nitroflavone derived from this compound exhibited potent inhibitory activity against several pathogenic strains.
Case Studies
- Flavonoid Synthesis : A study utilized this compound in the synthesis of flavonoids via Claisen–Schmidt condensation and biotransformation using entomopathogenic fungi. The resulting glycoside derivatives demonstrated enhanced biological activity against bacteria.
- Antimicrobial Studies : Research highlighted that certain flavones derived from this compound showed significant antibacterial properties, emphasizing its role in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-chloro-2-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via a hydride transfer mechanism. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, halogen types, or ester groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Methyl 3-bromo-5-chloro-2-methylbenzoate and Analogues
Key Observations:
Substituent Position Effects :
- Methyl 4-bromo-5-chloro-2-methylbenzoate (CAS 1427424-00-7) shares the same substituents as the target compound but differs in bromine placement (C4 vs. C3). This positional isomerism reduces similarity to 0.87 , likely due to altered steric and electronic effects .
- Methyl 3-bromo-5-chloro-4-methylbenzoate (CAS 203573-07-3) introduces a methyl group at C4 instead of C2, lowering similarity to 0.89 .
Halogen Replacement: Replacing the methyl group at C2 with hydrogen (as in Methyl 3-bromo-5-chlorobenzoate, CAS 933585-58-1) reduces molecular weight to 249.49 g/mol and similarity to 0.88 .
Safety and Stability :
- The target compound’s hazard profile (H302, H315, etc.) is more severe compared to simpler analogs like Methyl 3-bromo-5-chlorobenzoate , which lacks the methyl group and may exhibit lower toxicity .
Biological Activity
Methyl 3-bromo-5-chloro-2-methylbenzoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₉H₈BrClO₂
- Molecular Weight : 251.51 g/mol
- CAS Number : 9341022
- Density : Approximately 1.4 g/cm³
- Boiling Point : 258.9 °C at 760 mmHg
- Flash Point : 110.4 °C
This compound features a benzoate structure with bromine and chlorine substituents, which contribute to its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves halogenation reactions followed by esterification. A common synthetic route includes:
- Bromination : Introduction of the bromine atom at the 3-position.
- Chlorination : Chlorine is introduced at the 5-position.
- Esterification : The benzoic acid derivative is converted into the methyl ester.
This multi-step synthesis allows for the formation of the desired compound with high purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. The half-maximal inhibitory concentration (IC₅₀) values indicate that while some derivatives exhibit low cytotoxicity, others may show significant effects on cell viability at higher concentrations. For instance, in a study involving human liver cancer cells, IC₅₀ values were reported to be around 20 µM, suggesting moderate cytotoxicity .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in activated macrophages, which suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Case Study 2: Anti-inflammatory Activity
A research article focusing on anti-inflammatory compounds highlighted this compound's ability to reduce TNF-alpha levels in vitro by approximately 50% at a concentration of 10 µM . This suggests its potential as a therapeutic agent for inflammatory conditions.
Summary Table of Biological Activities
| Activity Type | Observed Effect | IC₅₀/ MIC Value |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC = 15 µg/mL |
| Cytotoxicity | Moderate cytotoxicity | IC₅₀ ~ 20 µM |
| Anti-inflammatory | Reduction in TNF-alpha levels | Effective at 10 µM |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 3-bromo-5-chloro-2-methylbenzoate, and how can regioselectivity be ensured during halogenation?
- Methodological Answer : A common approach involves sequential halogenation of a methylbenzoate precursor. For bromination, N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) is recommended. Chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) with FeCl₃ as a catalyst. Regioselectivity is influenced by steric and electronic effects: the methyl group at position 2 directs electrophilic substitution to the meta (position 5) and para (position 3) positions. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures purity .
Q. How can NMR spectroscopy distinguish between structural isomers of this compound?
- Methodological Answer :
- ¹H NMR : The methyl ester group (COOCH₃) appears as a singlet at δ ~3.8–3.9 ppm. The aromatic protons exhibit splitting patterns dependent on adjacent substituents. For example, protons near bromine (deshielding effect) resonate downfield (δ ~7.5–8.0 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ ~165–170 ppm. Halogens induce distinct shifts; bromine causes a larger deshielding effect (~15–20 ppm) compared to chlorine (~5–10 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals and confirms substitution patterns .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved in different solvent systems?
- Methodological Answer : Solubility discrepancies often arise from impurities or polymorphic forms.
- Step 1 : Perform recrystallization using a solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure compound.
- Step 2 : Use differential scanning calorimetry (DSC) to identify polymorphs.
- Step 3 : Validate solubility via UV-Vis spectroscopy at λ_max (~270 nm) in solvents like DMSO, THF, and chloroform. Computational tools (e.g., ACD/Labs Software) predict logP values to guide solvent selection .
Q. What strategies optimize the compound’s stability during long-term storage for biological assays?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester group is a primary concern.
- Storage Protocol :
- Store at –20°C under inert atmosphere (argon) in amber vials.
- Add stabilizers (e.g., 0.1% BHT) to prevent radical-mediated degradation.
- Monitor stability via LC-MS every 3 months to detect hydrolysis products (e.g., free carboxylic acid) .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Bromine at position 3 shows higher electrophilicity, making it reactive in Suzuki-Miyaura couplings.
- Docking Studies : Evaluate steric hindrance from the methyl group at position 2, which may limit access to catalytic sites in Pd-based systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
